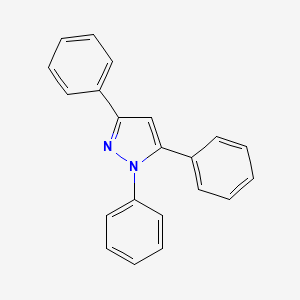

1,3,5-Triphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triphenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDSXDPQYUXRDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347847 | |

| Record name | 1,3,5-Triphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2183-27-9 | |

| Record name | 1,3,5-Triphenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-Triphenylpyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Kinetic Studies in 1,3,5 Triphenyl 1h Pyrazole Synthesis

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions represent a classical and widely employed method for synthesizing the pyrazole (B372694) core. This pathway typically involves a two-step sequence, beginning with the formation of a chalcone (B49325) intermediate, followed by its reaction with a hydrazine (B178648) derivative.

The initial step in this synthetic route is the base- or acid-catalyzed Claisen-Schmidt condensation, a type of cross-aldol condensation, between an aromatic aldehyde (benzaldehyde) and an aromatic ketone (acetophenone). akademisains.gov.mymdpi.com This reaction forms 1,3-diphenyl-2-propen-1-one, commonly known as chalcone, which serves as the α,β-unsaturated ketone precursor for the subsequent cyclization. akademisains.gov.my

The mechanism under basic conditions is initiated by the deprotonation of the α-carbon of acetophenone (B1666503) by a base (e.g., NaOH or KOH in an alcoholic solution) to form an enolate ion. akademisains.gov.myresearchgate.net This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy chalcone intermediate readily undergoes dehydration to yield the conjugated chalcone. researchgate.net This condensation is a standard and efficient method for generating the necessary backbone for pyrazole synthesis. akademisains.gov.my

The second stage involves the reaction of the synthesized chalcone with phenylhydrazine (B124118). mdpi.com The proposed mechanism begins with the nucleophilic attack of the terminal nitrogen atom of phenylhydrazine on the β-carbon of the chalcone's α,β-unsaturated system (a Michael addition). jchemlett.com This is followed by an intramolecular cyclization, where the other nitrogen atom attacks the carbonyl carbon, forming a five-membered ring intermediate. jchemlett.com

Table 1: Key Steps in Cyclocondensation Pathway

| Step | Reactants | Intermediate/Product | Description |

|---|---|---|---|

| 1 | Benzaldehyde, Acetophenone | 1,3-Diphenyl-2-propen-1-one (Chalcone) | Claisen-Schmidt condensation to form an α,β-unsaturated ketone. akademisains.gov.my |

| 2 | Chalcone, Phenylhydrazine | Pyrazoline intermediate | Nucleophilic attack of hydrazine followed by intramolecular cyclization. jchemlett.com |

| 3 | Pyrazoline intermediate | 1,3,5-Triphenyl-1H-pyrazole | Dehydration and oxidation to form the stable aromatic pyrazole ring. mdpi.com |

Formation of Chalcone Intermediates via Claisen-Schmidt Reactions

Mechanistic Insights into 1,3-Dipolar Cycloaddition Reactions

A more modern and often highly regioselective approach to synthesizing substituted pyrazoles is through [3+2] cycloaddition reactions. This method involves the reaction of a 1,3-dipole with a dipolarophile.

In this pathway, nitrilimines serve as the 1,3-dipole. Nitrilimines are highly reactive intermediates that are typically generated in situ to prevent decomposition. nih.govsonar.ch A common method for their generation is the base-induced dehydrohalogenation of hydrazonoyl halides (e.g., α-chloroarylidene-phenylhydrazones) using a tertiary amine like triethylamine. mdpi.comnih.gov

Alternatively, nitrilimines can be formed through the oxidation of aldehyde hydrazones using various oxidizing agents such as chloramine-T, lead tetraacetate, or mercuric acetate (B1210297). nih.govscirp.org Thermolysis or photolysis of substituted tetrazoles also provides a route to nitrilimines. nih.govsonar.ch Once generated, the nitrilimine rapidly reacts with a suitable dipolarophile, such as an alkyne or a substituted alkene, to form the pyrazole or pyrazoline ring. nih.govresearchgate.net For the synthesis of 1,3,5-triphenyl-1H-pyrazole, phenylacetylene (B144264) can serve as the dipolarophile. researchgate.net

The regioselectivity of the 1,3-dipolar cycloaddition reaction—determining which of the possible regioisomers is formed—can be explained using computational chemistry, specifically through Molecular Electron Density Theory (MEDT). mdpi.comresearchgate.net MEDT analysis provides insights into the electronic structure of the reactants and the transition states, allowing for the prediction of the reaction's outcome. researchgate.net

Studies have shown that the analysis of the electron localization function (ELF), a tool within MEDT, can confirm the mechanism type of the cycloaddition. mdpi.comresearchgate.net The regioselectivity is governed by the intermolecular interactions between the dipole (nitrilimine) and the dipolarophile. mdpi.com Frontier Molecular Orbital (FMO) theory, a related concept, also helps in explaining the observed regioselectivity by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov The most favorable orbital interaction dictates the regiochemical outcome of the cycloaddition. nih.gov For instance, in reactions involving nitrilimines, the interaction between the LUMO of the nitrilimine and the HOMO of the dipolarophile is often the controlling factor. nih.gov

In Situ Generation and Reactivity of Nitrilimines

Catalytic Reaction Mechanisms

The synthesis of 1,3,5-triphenyl-1H-pyrazole can be significantly enhanced through the use of catalysts, which can increase reaction rates, improve yields, and promote selectivity under milder conditions.

In the cyclocondensation pathway, both Brønsted and Lewis acids are effective. Brønsted acids like HCl and H₂SO₄ can catalyze the reaction, though yields may be moderate. More advanced catalysts, such as heteropolyacids (e.g., tungstophosphoric acid, H₃PW₁₂O₄₀) supported on materials like polyamide, have been shown to be highly efficient, enhancing proton availability and achieving excellent yields.

Heterogeneous catalysts are particularly advantageous due to their ease of separation and reusability. Mesoporous mixed oxides like SiO₂-Al₂O₃ have been successfully employed, providing a large surface area for the reaction between chalcones and phenylhydrazine hydrate (B1144303). jchemlett.com The mechanism on these solid acid catalysts involves the activation of the carbonyl group of the chalcone, facilitating the nucleophilic attack by phenylhydrazine. jchemlett.com Other catalytic systems include nano-ZnO and copper triflate [Cu(OTf)₂], often used in ionic liquids, which can be recycled multiple times without significant loss of activity. mdpi.comnih.govresearchgate.net A transition metal-free approach utilizing potassium hydroxide (B78521) (KOH) in conjunction with singlet molecular oxygen has also been developed for the intramolecular C-H amination of arylhydrazones to form pyrazoles, offering a mild and cost-effective alternative. orgchemres.org

Table 2: Comparison of Catalytic Systems for Pyrazole Synthesis

| Catalyst System | Reaction Pathway | Advantages | Reference(s) |

|---|---|---|---|

| H₃PW₁₂O₄₀/Polyamide | Cyclocondensation | High proton availability, >95% conversion | |

| Mesoporous SiO₂-Al₂O₃ | Cyclocondensation | Reusable, high efficiency, large surface area | jchemlett.com |

| Nano-ZnO | Cyclocondensation | Excellent yields (95%), short reaction time, easy work-up | researchgate.net |

| Cu(OTf)₂ in Ionic Liquid | Cyclocondensation | Reusable catalyst and solvent, good yields (~82%) | mdpi.comresearchgate.net |

| Sc(OTf)₃ | 1,3-Dipolar Cycloaddition | Controls regiochemistry, effective Lewis acid | researchgate.net |

| THDDE/KOH | Intramolecular C-H Amination | Transition metal-free, mild conditions, rapid reaction | orgchemres.org |

Role of Acidic Sites in Protonation and Reaction Acceleration

Acid catalysis is a fundamental strategy for the synthesis of pyrazoles, including 1,3,5-triphenyl-1H-pyrazole and its precursors. The mechanism typically follows the principles of the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. pharmajournal.net The process is initiated by the protonation of a carbonyl group by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. pharmajournal.net This acid-catalyzed step is crucial for accelerating the initial condensation reaction.

Following the initial attack, a series of cyclization and dehydration steps occur to form the stable aromatic pyrazole ring. Various acidic catalysts are employed, from traditional mineral acids to solid acid catalysts. For instance, mesoporous silica-alumina (SiO2-Al2O3) has been used as an efficient, recyclable solid acid catalyst for the synthesis of 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole, a direct precursor. jchemlett.comjchemlett.com The acidic strength of such solid catalysts, often characterized by methods like Ammonia-Temperature Programmed Desorption (NH3-TPD), is directly related to their catalytic efficiency. jchemlett.com Similarly, tungstophosphoric acid supported on polyamide has been shown to effectively catalyze the cyclocondensation of chalcone with phenylhydrazine, yielding the pyrazoline product in high purity.

Mechanisms of Metal-Mediated Catalytic Cycles

Metal-mediated catalysis offers a versatile and efficient avenue for synthesizing 1,3,5-trisubstituted pyrazoles. These methods can involve various metals and proceed through different mechanistic pathways, often providing high yields and regioselectivity. organic-chemistry.org The catalytic cycles can be broadly categorized based on their role in the reaction, such as facilitating the initial condensation or promoting the final aromatization step.

One common pathway involves the oxidation or dehydrogenation of a 1,3,5-trisubstituted pyrazoline intermediate to the corresponding aromatic pyrazole. A variety of metal-based reagents have been successfully used for this transformation, including iron(III) chloride (FeCl3), Co(OAc)2, and Pd/C. researchgate.net The use of FeCl3 with air as the oxidant provides a greener and more economical method for this aromatization step. researchgate.net

Heterogeneous catalysts, such as nano-sized metal oxides, are also prominent. Nano-ZnO has been reported as an efficient catalyst for the condensation of phenylhydrazine with ethyl acetoacetate. nih.gov In other systems, copper triflate has been used to catalyze the condensation of α,β-ethylenic ketones with hydrazine derivatives to form the pyrazoline, which is then oxidized in situ to the pyrazole. nih.gov The choice of metal catalyst can significantly influence the reaction's efficiency and the conditions required.

Table 1: Examples of Metal-Mediated Systems in Pyrazole Synthesis

| Catalyst System | Reactants | Role of Catalyst | Reference |

| Iron(III) Chloride (FeCl3) / O2 | 1,3,5-Trisubstituted Pyrazolines | Catalyzes aerobic oxidative aromatization | researchgate.net |

| Nano-ZnO | Phenylhydrazine, Ethyl Acetoacetate | Condensation catalyst | nih.gov |

| Copper Triflate | α,β-Ethylenic Ketone, Hydrazine | Catalyzes condensation to pyrazoline | nih.gov |

| Ruthenium (Ru) | 1,3-Diols, Alkyl Hydrazines | Catalyzes hydrogen transfer for cyclization | organic-chemistry.org |

| Palladium (Pd) / C | 1,3,5-Trisubstituted Pyrazolines | Catalyzes dehydrogenation/aromatization | researchgate.net |

Tautomerism and Prototropic Rearrangements in Pyrazole Systems

Pyrazole systems are characterized by annular prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the ring. This phenomenon is critical as different tautomers can exhibit distinct chemical reactivity and physical properties.

Intramolecular Proton Transfer Processes and Activation Barriers

The direct transfer of a proton within a single pyrazole molecule, known as intramolecular proton transfer, is a kinetically demanding process. nih.govencyclopedia.pub Theoretical studies using Density Functional Theory (DFT) have consistently shown that this pathway has a very high activation energy barrier, typically in the range of 48 to 60 kcal/mol. researchgate.netnih.gov Such a high barrier makes uncatalyzed intramolecular proton migration practically inaccessible under standard laboratory conditions. encyclopedia.pub

The magnitude of this activation barrier is influenced by the substituents on the pyrazole ring. For instance, DFT calculations have shown that the activation Gibbs energies for N-substituted pyrazole isomerization are lower for aryl substituents compared to alkyl substituents. nih.gov This suggests that electronic factors play a role in stabilizing the transition state of the proton transfer. However, even with this modulation, the barrier remains substantial, highlighting why intermolecular pathways are generally favored. nih.gov Overcoming these high barriers to force isomerization often requires extreme conditions, such as high-temperature synthesis (up to 500 °C). nih.gov

Table 2: Calculated Activation Gibbs Energies (ΔG‡) for Isomerization of N-Substituted Pyrazoles

| Compound | Activation Gibbs Energy (kcal/mol) |

| 3-(1-phenyl-1H-pyrazol-2-yl)phenol | 55.4 |

| 1,5-diphenylpyrazole | ~56.0 |

| 1-(2-fluoroethyl)-3-methyl-1H-pyrazole | 68.3 |

| Data sourced from DFT calculations, illustrating the high energy barrier for rearrangement. nih.gov |

Influence of Solvent Molecules on Tautomeric Equilibria and Proton Migration

Solvent molecules are not merely a medium for the reaction but often play an active role in the tautomerism of pyrazoles. nih.govencyclopedia.pub They can facilitate proton transfer through intermolecular mechanisms, effectively acting as a "proton shuttle." This process has a significantly lower activation energy barrier (typically 10–14 kcal/mol) compared to the intramolecular route. encyclopedia.pub

The nature of the solvent has a profound impact on both the rate of proton exchange and the position of the tautomeric equilibrium. nih.gov

Proton Shuttling: Protic solvents, such as water or alcohols, can form hydrogen-bonded bridges with the pyrazole nitrogens. nih.govencyclopedia.pub These solvent molecules can accept a proton from one nitrogen and deliver it to the other, creating a low-energy pathway for tautomerization. nih.gov Studies have shown that water molecules can significantly reduce the activation energies for proton transfer. nih.gov

Equilibrium Position: The polarity of the solvent can influence which tautomer is more stable. nih.gov Polar solvents tend to stabilize the tautomer with the larger dipole moment. nih.gov Consequently, a change in solvent can shift the equilibrium, favoring one tautomer over the other. rsc.org In some cases, moving from the gas phase to an aqueous solution can even cause an inversion in which tautomer is the most abundant. rsc.org

Hydrogen Bonding: In solution, there is a competition between pyrazole-pyrazole self-association (forming dimers or oligomers) and pyrazole-solvent hydrogen bonding. encyclopedia.pub In polar protic solvents, pyrazole-solvent interactions are often favored, leading to the predominance of monomeric, solvated pyrazole molecules. encyclopedia.pub In contrast, in inert (non-polar, aprotic) solvents, self-association through hydrogen bonding is more common. fu-berlin.de

Thermodynamic versus Kinetic Control in Pyrazole Formation

In chemical reactions where multiple products can be formed, the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org This principle is particularly relevant in the regioselective synthesis of substituted pyrazoles, where different isomers can arise from competing reaction pathways.

Kinetic Control: This regime favors the product that is formed the fastest. This product corresponds to the reaction pathway with the lowest activation energy. wikipedia.orgyoutube.com Kinetically controlled reactions are typically run at lower temperatures and for shorter durations to prevent the system from reaching thermodynamic equilibrium. youtube.com

Thermodynamic Control: This regime favors the most stable product, which has the lowest Gibbs free energy. wikipedia.org To achieve thermodynamic control, reactions are often conducted at higher temperatures, for longer periods, or in the presence of a catalyst that allows the initially formed kinetic product to revert to the reactants and then proceed down the path to the more stable thermodynamic product. beilstein-journals.orgunesp.br

In the synthesis of substituted pyrazoles, these principles can be harnessed to achieve high regioselectivity. For example, in a synthesis starting from a heteropropargyl precursor, varying the reaction conditions allowed for the selective formation of either a 3,5-disubstituted pyrazole (the kinetic product) or a 2,5-disubstituted furan (B31954) (the thermodynamic product). mdpi.comnih.gov The switch between kinetic and thermodynamic control was achieved by modifying parameters such as catalyst loading, solvent polarity, and reaction time. mdpi.comnih.gov Similarly, in certain multicomponent reactions, the use of neutral conditions at ambient temperature can yield a kinetic product, while increasing the temperature in the presence of a base can lead to the more thermodynamically stable isomer. beilstein-journals.org

Computational and Theoretical Investigations of 1,3,5 Triphenyl 1h Pyrazole

Quantum Chemical Calculation Methodologies

Density Functional Theory (DFT) Applications (e.g., B3LYP, CAM-B3LYP)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as molecules. Among the various functionals, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and CAM-B3LYP (Coulomb-attenuating method-B3LYP) are frequently employed for studying compounds like 1,3,5-triphenyl-1H-pyrazole.

The B3LYP functional is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation energies from other sources. It is widely used for geometry optimizations and the calculation of vibrational frequencies. researchgate.net For instance, the optimized molecular geometry, bond lengths, bond angles, and harmonic vibrational frequencies of pyrazole (B372694) derivatives have been investigated using the B3LYP method with the 6-311++G(d,p) basis set. derpharmachemica.com

CAM-B3LYP is a long-range corrected functional that is particularly effective for systems with significant charge-transfer character and for calculating electronic properties like absorption wavelengths. researchgate.netresearchgate.net Structural parameters of 1,3,5-triphenylpyrazole have been determined using DFT with the CAM-B3LYP functional and the 6-311++G(d,p) basis set, showing good correlation with experimental X-ray data. researchgate.netscielo.org.co This functional is also utilized for time-domain DFT (TD-DFT) calculations to analyze UV-Vis absorption spectra. researchgate.netscielo.org.co

The choice of functional can impact the results. For example, studies on pyrazole derivatives have explored the effect of different functionals, including B3LYP, PBE0, CAM-B3LYP, and others, on the calculated absorption wavelengths to understand their photophysical properties. researchgate.net

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The electronic properties of 1,3,5-triphenyl-1H-pyrazole are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity, kinetic stability, and electronic transitions. ripublication.comresearchgate.net

A small HOMO-LUMO energy gap suggests that the molecule is more chemically reactive and can be easily excited. nih.gov For 1,3,5-triphenylpyrazole, DFT calculations have been used to determine the HOMO and LUMO energies. scielo.org.co The HOMO-LUMO gap for a related 3,5-diphenyl-1H-pyrazole was calculated using the B3LYP method with various basis sets, with the lowest gap found using the 6-311G(2d,2p) basis set. tandfonline.com The energy gap is indicative of the potential for intramolecular charge transfer, which is a key factor in determining the nonlinear optical (NLO) properties of the molecule. scielo.org.co

The distribution of the HOMO and LUMO electron densities reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions. researchgate.net

| Computational Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

Charge Distribution, Chemical Potential, and Reactivity Descriptors (e.g., Fukui Indices, Chemical Hardness)

The distribution of electron density within the 1,3,5-triphenyl-1H-pyrazole molecule is a key determinant of its reactivity. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netscielo.org.co

Global and local reactivity descriptors, derived from DFT calculations, offer quantitative measures of a molecule's reactivity. scielo.org.co These descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies. mdpi.com

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated from the difference between the HOMO and LUMO energies. mdpi.com

Fukui Indices: Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. acs.org

These descriptors have been successfully used to understand the reactivity of pyrazole derivatives. scielo.org.coacs.org For example, the global and local reactivity descriptors for 1,3,5-triphenylpyrazole have been determined to understand its chemical behavior. scielo.org.co

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of 1,3,5-triphenyl-1H-pyrazole are crucial for its biological activity and material properties. Conformational analysis helps to identify the most stable arrangement of the phenyl rings relative to the pyrazole core. dntb.gov.ua

Molecular modeling studies, including folding and docking, have been used to determine the most probable conformation of related 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives. tandfonline.com These studies suggest that the orientation of the phenyl rings plays a significant role in their interaction with biological targets. tandfonline.com In some conformations, two of the phenyl rings are nearly coplanar with the pyrazole nucleus, while the third phenyl ring is out of the plane. tandfonline.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time, which is particularly important for understanding its interactions in a biological environment. researchgate.netresearchgate.net For instance, MD simulations have been used to explore the potency of 1,3,5-triaryl pyrazole derivatives against breast cancer by studying their interactions within the binding pocket of target proteins. researchgate.netresearchgate.net

Theoretical Prediction of Spectroscopic Properties

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent computational methods used to forecast the spectroscopic behavior of molecules like 1,3,5-Triphenyl-1H-pyrazole. These calculations allow for the simulation of NMR and UV-Vis spectra, which can be compared with experimental findings to validate both the theoretical models and the experimental structural assignments. scielo.org.co

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a valuable application of computational chemistry for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the ¹H and ¹³C NMR spectra of organic molecules, including pyrazole derivatives. semanticscholar.orgresearchgate.net

For 1,3,5-Triphenyl-1H-pyrazole, theoretical chemical shifts have been calculated using DFT with the cam-B3LYP functional and the 6-311++G(d,p) basis set. scielo.org.co The computed values are typically referenced against a standard, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental data. A study by Blanco-Acuña et al. performed such a comparison, demonstrating a strong correlation between the calculated and observed chemical shifts, which confirms the accuracy of the computational model for this molecule. scielo.org.co The results from this study are detailed below.

Table 1: Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (in ppm) for 1,3,5-Triphenyl-1H-pyrazole Data sourced from a computational study using the GIAO method at the DFT/cam-B3LYP/6-311++G(d,p) level. scielo.org.co

| Atom | Experimental ¹H Shift (ppm) | Calculated ¹H Shift (ppm) | Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|---|---|---|

| H4 | 6.90 | 6.95 | C3 | 151.7 | 157.0 |

| H2', H6' | 7.75 | 7.81 | C4 | 104.0 | 105.7 |

| H3', H4', H5' | 7.46 | 7.50-7.56 | C5 | 144.9 | 150.0 |

| H2'', H6'' | 7.75 | 7.74 | C1' | 139.7 | 141.6 |

| H3'', H5'' | 7.46 | 7.44 | C2', C6' | 128.8 | 129.5 |

| H4'' | 7.46 | 7.37 | C3', C5' | 129.2 | 129.8 |

| H2''', H6''' | 7.93 | 8.00 | C4' | 128.0 | 129.3 |

| H3''', H5''' | 7.46 | 7.50 | C1'' | 132.8 | 134.1 |

| H4''' | 7.46 | 7.41 | C2'', C6'' | 125.9 | 126.9 |

| C3'', C5'' | 129.1 | 129.8 | |||

| C4'' | 128.6 | 129.2 | |||

| C1''' | 132.8 | 132.0 | |||

| C2''', C6''' | 128.8 | 129.4 | |||

| C3''', C5''' | 129.1 | 129.7 | |||

| C4''' | 128.6 | 129.2 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra and investigating the nature of electronic transitions in molecules. nih.gov This technique provides information on absorption wavelengths (λ), oscillator strengths (ƒ), and the molecular orbitals involved in the transitions. physchemres.org

For 1,3,5-Triphenyl-1H-pyrazole, TD-DFT calculations have been performed to predict its electronic absorption spectrum. scielo.org.co These simulations help to understand how the molecule absorbs light and which parts of its electronic structure are responsible for this absorption. The main electronic transitions are often characterized as promotions of electrons from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other nearby unoccupied orbitals.

A computational study using TD-DFT with the cam-B3LYP/6-311++G(d,p) functional identified the primary electronic transitions for 1,3,5-Triphenyl-1H-pyrazole in a chloroform (B151607) solvent environment. scielo.org.co The results are summarized in the table below.

Table 2: Calculated Electronic Absorption Properties of 1,3,5-Triphenyl-1H-pyrazole Data sourced from a TD-DFT study in a chloroform (CHCl₃) solvent model. scielo.org.co

| Calculated Wavelength (λ) (nm) | Oscillator Strength (ƒ) | Major Orbital Contribution | Transition Character |

|---|---|---|---|

| 278.41 | 0.5471 | HOMO -> LUMO | π -> π |

| 248.06 | 0.0891 | HOMO-1 -> LUMO | π -> π |

| 243.68 | 0.2119 | HOMO -> LUMO+1 | π -> π* |

Computational ¹H and ¹³C NMR Chemical Shifts (e.g., GIAO Method)

Quantitative Structure-Property Relationships (QSPR and 3D-QSPR)

Quantitative Structure-Property Relationship (QSPR) and its three-dimensional variant (3D-QSPR) are computational methodologies designed to find statistically significant correlations between the physicochemical properties of molecules and their structure. These models are invaluable for predicting the properties of new, unsynthesized compounds based on the properties of a known set of molecules.

The development of a QSPR or 3D-QSPR model is a systematic process that establishes a mathematical link between a molecule's structural descriptors and a specific property, such as biological activity. nih.govnih.gov While specific studies on 1,3,5-Triphenyl-1H-pyrazole itself are not prevalent, the framework has been successfully applied to series of structurally related 1,3,5-trisubstituted pyrazoline derivatives. nih.govresearchgate.net

The general computational framework for a 3D-QSPR study involves several key steps:

Data Set Selection : A series of compounds with known experimental property values (e.g., inhibitory concentrations, IC₅₀) is selected to serve as a training set for building the model. nih.gov

Molecular Modeling and Alignment : The 3D structure of each molecule in the training set is generated and optimized. A crucial step is aligning all the molecules based on a common structural scaffold to ensure that the calculated property fields are comparable across the series. researchgate.net

Descriptor Calculation : For each molecule, various molecular descriptors are calculated. In 3D-QSPR methods like Comparative Molecular Field Analysis (CoMFA), these descriptors are steric and electrostatic fields surrounding the molecules. These fields are calculated at thousands of points on a 3D grid.

Model Generation and Validation : Statistical techniques, most commonly Partial Least Squares (PLS) analysis, are used to create a mathematical equation that correlates the variations in the descriptor fields with the variations in the experimental property. The resulting model's predictive power is rigorously validated using statistical metrics such as the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). nih.gov A high Q² value indicates a model with strong predictive ability for new compounds. nih.gov

This framework allows researchers to create contour maps that visualize which regions around the molecule are favorable or unfavorable for the property being studied. For instance, in drug design, these maps can guide chemists in modifying a lead compound to enhance its activity by adding substituents in favorable regions or removing them from unfavorable ones. nih.gov

Advanced Structural Characterization Methodologies for 1,3,5 Triphenyl 1h Pyrazole

Crystallographic Analysis

Crystallographic techniques are indispensable for determining the three-dimensional structure of 1,3,5-Triphenyl-1H-pyrazole in the crystalline phase, offering unparalleled insights into its molecular geometry and intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular Geometry and Regiochemistry Confirmation

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for the unambiguous determination of the molecular structure of 1,3,5-Triphenyl-1H-pyrazole. This technique confirms the regiochemistry of the substituted pyrazole (B372694) ring and provides precise data on bond lengths, bond angles, and torsion angles.

The crystal structure of a palladacycle dimer of 1,3,5-triphenylpyrazole has been analyzed, revealing a square planar geometry around the palladium center, with chelation from a nitrogen atom of the pyrazole and a cyclometalated carbon of a phenyl ring. researchgate.net The phenyl rings in pyrazole derivatives often adopt a non-planar or propeller-like conformation. rsc.orgiucr.org For instance, in one derivative, the phenyl rings at the 1- and 5-positions of the pyrazoline ring exhibit conformational flexibility with significant dihedral angles, contributing to a non-planar molecular configuration. semanticscholar.org This non-planarity can be crucial in preventing strong intermolecular π-π stacking interactions in the solid state. semanticscholar.org

Molecular modeling studies predict that in 1,3,5-triphenylpyrazole, the 5-aryl group has a torsion angle of 52°–54°, while the 1-phenyl group has a torsion angle of 35°–37°. researchgate.net The 3-aryl group is predicted to be nearly coplanar with the pyrazole ring. researchgate.net

Table 1: Selected Crystallographic Data for Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|

| 3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/c | 12.2880(3) | 13.1678(3) | 11.3245(3) | 112.661(3) | nih.gov |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | Monoclinic | C2/c | 17.6219(6) | 10.8735(3) | 15.3216(5) | 102.864(3) | mdpi.com |

| 3,5-Bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide | Monoclinic | P2₁/c | 14.339(2) | 11.1478(17) | 9.541(2) | 107.007(18) | mdpi.com |

This table presents representative data for related pyrazole structures to illustrate the typical crystallographic parameters obtained.

Analysis of Intermolecular Interactions in Crystal Phase

The packing of 1,3,5-Triphenyl-1H-pyrazole molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions, including hydrogen bonds and stacking interactions, are critical in determining the supramolecular architecture and solid-state properties.

Hirshfeld Surface Analysis: This computational tool is employed to visualize and quantify intermolecular interactions within the crystal. It maps the regions of close contact between neighboring molecules, providing a detailed picture of the crystal packing. For related pyrazole derivatives, Hirshfeld surface analysis has revealed the prevalence of H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts, indicating the importance of van der Waals forces and hydrogen bonding. nih.goviucr.org In one study, H⋯H contacts were found to be the dominant interaction, accounting for 66.9% of the Hirshfeld surface area. nih.gov Another analysis showed H⋯H interactions at 40.1%, H⋯F/F⋯H at 21.4%, and H⋯C/C⋯H at 18.9%. iucr.orgiucr.org

Hydrogen Bonding: Although 1,3,5-Triphenyl-1H-pyrazole itself lacks classical hydrogen bond donors, weak C-H···N and C-H···π hydrogen bonds play a significant role in stabilizing the crystal structure. rsc.org In related pyrazole-containing systems, N-H···O and C-H···O hydrogen bonds are common, leading to the formation of complex supramolecular assemblies. researchgate.net The presence of fluorine atoms in some derivatives can lead to the formation of C-H···F bonds, which can restrict molecular motion and influence solid-state emission properties. semanticscholar.org

Advanced Spectroscopic Techniques

A range of spectroscopic methods are employed to characterize the structure and properties of 1,3,5-Triphenyl-1H-pyrazole in both solid and solution phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 1,3,5-Triphenyl-1H-pyrazole in solution.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For 1,3,5-triphenyl-1H-pyrazole, the spectrum typically shows a singlet for the C4-proton of the pyrazole ring and a series of multiplets in the aromatic region corresponding to the three phenyl groups. sonar.ch In a deuterated chloroform (B151607) (CDCl₃) solvent, the C4-H proton of a related pyrazole appeared at δ 6.52–6.53 ppm, while the aromatic protons resonated between δ 7.07–7.37 ppm. iucr.org

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For a series of 1-phenyl-3,5-diarylpyrazoles, the chemical shift of the C4 carbon showed a good linear correlation with the Hammett constants of the substituents on the 5-aryl group, indicating a significant electronic influence of this substituent on the pyrazole ring. researchgate.net The C4 chemical shifts were found to have little dependence on the 3-aryl substituents. researchgate.net

¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the electronic environment of the nitrogen atoms in the pyrazole ring, which is valuable for understanding substituent effects and intermolecular interactions. Studies on N-substituted pyrazoles have utilized ¹⁵N NMR in both solution and solid states, comparing experimental chemical shifts with theoretical calculations. nih.gov

Fluxional Behavior: Variable-temperature (VT) NMR studies can be used to investigate dynamic processes, such as restricted rotation around single bonds or other conformational changes. In some metal complexes of pyrazole-based ligands, VT NMR has revealed fluxional behavior, where different parts of the molecule interchange their positions on the NMR timescale at room temperature. mdpi.comresearchgate.net This can be indicated by the equivalence of pyrazole rings in the NMR spectrum at higher temperatures, which become non-equivalent at lower temperatures. mdpi.com

Table 2: Representative NMR Data for Pyrazole Derivatives

| Nucleus | Chemical Shift (δ, ppm) | Compound/Solvent | Reference |

|---|---|---|---|

| ¹H | 6.86 (s, 1H, pyrazole C4-H) | 1,3,5-Triphenyl-1H-pyrazole in CD₂Cl₂ | sonar.ch |

| ¹H | 7.28-7.39 (m, 11H, Ar-H) | 1,3,5-Triphenyl-1H-pyrazole in CD₂Cl₂ | sonar.ch |

| ¹³C | 107-109 (C4 of pyrazole) | 1-phenyl-3,5-diarylpyrazoles in DMSO-d₆ | researchgate.net |

Note: This table provides illustrative NMR data from related compounds.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides a molecular fingerprint of 1,3,5-Triphenyl-1H-pyrazole by probing its vibrational modes. These methods are complementary, as some vibrations may be more prominent in one technique than the other. americanpharmaceuticalreview.comedinst.com

Functional Group Identification: The IR and Raman spectra can confirm the presence of key functional groups. The C=N stretching vibration of the pyrazole ring is a characteristic band. In 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole, this band appears around 1589 cm⁻¹. jchemlett.com The C=C stretching vibrations of the aromatic rings are typically observed in the 1600-1400 cm⁻¹ region. mdpi.com

Vibrational Mode Assignment: Detailed assignment of the observed vibrational bands can be achieved with the aid of computational methods, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and help in assigning them to specific molecular motions (stretching, bending, etc.). For a related pyrazole derivative, C-C aromatic stretching vibrations were observed in the FT-IR spectrum at 1574, 1498, and 1468 cm⁻¹. mdpi.com

Table 3: Key Vibrational Frequencies for Pyrazole Derivatives

| Vibrational Mode | Frequency (cm⁻¹) | Technique | Compound | Reference |

|---|---|---|---|---|

| C=N Stretch (Pyrazole) | 1589 | IR | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | jchemlett.com |

| C=C Stretch (Aromatic) | 1489 | IR | 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole | jchemlett.com |

This table presents characteristic vibrational frequencies for related pyrazole structures.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of 1,3,5-Triphenyl-1H-pyrazole and to study its fragmentation patterns, which can provide further structural confirmation.

Molecular Ion Characterization: In mass spectra, the molecular ion peak (M⁺) corresponds to the mass-to-charge ratio (m/z) of the intact molecule. For 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole, a molecular ion peak at m/z 298.38 has been reported, which aligns with its molecular formula C₂₁H₁₈N₂. jchemlett.com

Fragmentation Patterns: The fragmentation of the molecular ion upon electron impact (EI) or other ionization methods can provide valuable structural information. The fragmentation pathways are often characteristic of the compound's structure. For some pyrazoline derivatives, a major fragment corresponding to the two aryl groups with the C-N connection between them has been observed as the base peak. researchgate.net The fragmentation patterns can help to distinguish between regioisomers. researchgate.net

Electronic Spectroscopy and Photophysical Investigations

The photophysical properties of 1,3,5-Triphenyl-1H-pyrazole are dictated by the electronic structure of its aromatic pyrazole core and the influence of the three appended phenyl rings. Electronic spectroscopy provides critical insights into the absorption and emission characteristics of the molecule, which are fundamental to its potential applications in materials science and as a fluorescent probe.

UV-Vis Absorption and Fluorescence Studies

The electronic absorption and emission spectra of 1,3,5-Triphenyl-1H-pyrazole are characterized by transitions involving its extended π-conjugated system. The absorption spectrum is primarily attributed to π-π* electronic transitions within the molecule.

In a dilute acetonitrile (B52724) solution (15µM), 1,3,5-Triphenyl-1H-pyrazole exhibits a distinct absorption band at 279 nm. rsc.org Upon excitation at this wavelength, the compound displays a fluorescence emission band with a maximum at 360 nm. rsc.org The photophysical data in acetonitrile are summarized in the table below.

| Solvent | Concentration (µM) | Absorption λmax (nm) | Emission λmax (nm) | Excitation λex (nm) |

|---|---|---|---|---|

| Acetonitrile | 15 | 279 | 360 | 279 |

The phenyl substituents at positions 1, 3, and 5 contribute significantly to the electronic structure, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby determining the absorption and emission wavelengths.

Solvent Polarity Effects on Photophysical Properties

The photophysical properties of many fluorescent molecules are sensitive to the polarity of their environment, a phenomenon known as solvatochromism. In the case of 1,3,5-Triphenyl-1H-pyrazole, the effect of solvent polarity has been investigated by studying its emission behavior in acetonitrile-water mixtures.

Interestingly, unlike some of its more substituted analogs such as 1,3,4,5-tetraphenyl-1H-pyrazole which exhibit Aggregation-Induced Emission Enhancement (AIEE), 1,3,5-Triphenyl-1H-pyrazole demonstrates the opposite effect. rsc.org As the fraction of water (a poor solvent for the compound) is increased in the acetonitrile solution, a progressive decrease in fluorescence intensity is observed. rsc.org This phenomenon is known as Aggregation-Caused Quenching (ACQ).

| Solvent System | Observation | Phenomenon |

|---|---|---|

| Acetonitrile/Water Mixtures (increasing water fraction) | Fluorescence intensity decreases | Aggregation-Caused Quenching (ACQ) |

The quenching of fluorescence upon aggregation suggests that in the aggregated state, non-radiative decay pathways become more dominant. This can be due to close packing of the molecules, which facilitates intermolecular interactions that deactivate the excited state before a photon can be emitted.

Excited-State Deactivation Mechanisms

Following photoexcitation, a molecule can return to its ground state through several radiative (fluorescence, phosphorescence) or non-radiative pathways. For 1,3,5-Triphenyl-1H-pyrazole, particularly in environments that promote quenching, non-radiative deactivation mechanisms are of significant interest.

While direct studies on the excited-state dynamics of 1,3,5-Triphenyl-1H-pyrazole are limited, insights can be drawn from related triaryl-substituted systems. researchgate.netrsc.org A primary non-radiative decay channel for such molecules involves intramolecular rotations of the phenyl rings. In the excited state, the molecule can undergo structural relaxation, twisting one or more of the phenyl groups relative to the central pyrazole ring. This can lead to the formation of a twisted intramolecular charge transfer (TICT) state, which is often non-emissive or weakly emissive. rsc.org This twisted geometry can facilitate a rapid, non-radiative return to the ground state, possibly via a conical intersection, effectively quenching the fluorescence.

The Aggregation-Caused Quenching (ACQ) observed in polar solvent mixtures provides further clues. rsc.org While aggregation might be expected to restrict the large-amplitude molecular rotations that lead to TICT states, the observed quenching indicates that other deactivation channels become more efficient in the aggregate state. These could include intermolecular charge transfer or energy transfer processes that efficiently depopulate the emissive singlet excited state.

Another potential, though likely less dominant, deactivation pathway is intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet excited state (T₁). rsc.org The efficiency of ISC can be influenced by the solvent and the specific electronic structure of the molecule. rsc.org From the triplet state, the molecule can return to the ground state via non-radiative decay or, less commonly, through phosphorescence.

Applications in Advanced Materials Science

Fluorescent Organic Materials

The inherent fluorescence of the pyrazole (B372694) and pyrazoline core is a cornerstone of its application in materials science. The extended π-conjugation across the molecule, involving the phenyl rings and the heterocyclic system, facilitates strong absorption of ultraviolet light and subsequent emission in the visible spectrum, making these compounds highly valuable as fluorophores.

The photophysical properties of pyrazoline derivatives make them excellent candidates for creating fluorescent probes and chemosensors. rsc.org These sensors often operate on a donor-spacer-acceptor framework, where the pyrazoline unit acts as the fluorophore, and its emission intensity can be modulated through processes like photoinduced intramolecular electron transfer (PET) upon binding with a specific analyte. acs.org

A notable example is a fluorescent probe based on a 1,3,5-triphenylpyrazoline derivative, specifically 1‐(4‐(1,5‐diphenyl‐4,5‐dihydro‐1H‐pyrazol‐3‐yl)phenyl)‐1H‐pyrrole‐2,5‐dione, which was developed for the selective detection and imaging of glutathione (B108866) in living cells. researchgate.net This probe demonstrated practical utility by quantifying glutathione in human blood serum and was effective across a broad pH range from 2 to 12. researchgate.net

| Property | Value/Observation | Reference |

|---|---|---|

| Target Analyte | Glutathione (GSH) | researchgate.net |

| Quantum Yield (in 100% Acetonitrile) | 42% | researchgate.net |

| Quantum Yield (in 10% ACN-water) | 6% | researchgate.net |

| Sensing Mechanism | Turn-on fluorescence upon interaction with GSH | researchgate.net |

| Effective pH Range | 2–12 | researchgate.net |

| Demonstrated Application | Quantification of GSH in blood serum, imaging in cells under oxidative stress | researchgate.net |

Furthermore, researchers have synthesized 1,3,5-triphenyl-2-pyrazoline-based sulfonium (B1226848) salts that function as photoinitiators for photopolymerization, with absorption peaks that align well with the emission from modern LED light sources (365–425 nm). researchgate.net

The unique optical and electrical properties of 1,3,5-Triphenyl-1H-pyrazole and its derivatives make them promising candidates for use in organic light-emitting diodes (OLEDs). ontosight.ai Pyrazoline derivatives, especially the 1,3,5-triarylpyrazoline configuration, are widely utilized as either the primary emissive material or as charge-transporting layers within OLED devices. rsc.orgresearchgate.net The pπ conjugated system present in compounds like 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is crucial for their electroluminescent capabilities. jchemlett.com

The molecular structure significantly influences luminescent properties; for instance, the non-planar structure of 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole, which features a large dihedral angle between the pyrazoline ring and a C-3 phenyl group, is known to enhance its luminescence efficiency.

A key derivative, 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP), was specifically synthesized as a hole-transport material for multilayer OLEDs. rsc.org Devices incorporating DPPhP demonstrated significantly improved performance compared to those using the standard hole-transporting material, α-NPD. rsc.org

| Hole-Transport Layer (HTL) | Device Structure | Relative Performance Metric | Reference |

|---|---|---|---|

| DPPhP | ITO/DPPhP (60 nm)/AlQ (60 nm)/LiF/Al | Brightness and efficiency are ~30% higher than the reference device. | rsc.org |

| α-NPD (Reference) | ITO/α-NPD/AlQ/LiF/Al | Standard performance baseline. | rsc.org |

Development of Fluorescent Probes and Sensors

Hole-Transporting Materials

Derivatives such as 1,3,5-triphenyl-2-pyrazoline are recognized for their ability to function as effective hole-transporting materials (HTMs). rsc.orgsemanticscholar.org This capability stems from the pπ conjugated system created by a nitrogen atom within the pyrazoline ring, which facilitates the movement of positive charge carriers (holes). jchemlett.com Consequently, these compounds are frequently employed as the hole-transporting layer (HTL) in OLEDs. researchgate.net

The development of novel pyrazoline-based HTMs is an active area of research. For example, the derivative 1,3-diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole (DPPhP) was designed and synthesized specifically for this purpose. rsc.org This material exhibits excellent film-forming ability and a high glass transition temperature (Tg) of 96 °C, contributing to the stability and longevity of the OLED device. rsc.org The use of DPPhP in an OLED led to superior performance over devices fabricated with the widely used HTM, α-NPD. rsc.org

Dye Chemistry and Optical Brightening Agents

The strong fluorescence of pyrazoline derivatives has led to their widespread use in dye chemistry and as optical brightening agents (OBAs). rsc.orgresearchgate.net Di- and triaryl-Δ2-pyrazolines are particularly effective as OBAs for synthetic polymers and plastics, where they absorb UV light and re-emit it as blue light, making the material appear whiter and brighter. researchgate.net Specifically, 1,3-Diphenyl-2-pyrazolines are used to brighten polyamide fibers. textilevaluechain.in Beyond brightening agents, these compounds have also been explored for use as laser dyes, leveraging their high fluorescence quantum yields. researchgate.net

Theoretical Studies of Corrosion Inhibition Mechanisms on Metal Surfaces

Pyrazole derivatives have been identified as effective corrosion inhibitors for metals like steel in acidic environments. researchgate.netnih.gov Theoretical and computational studies, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are crucial for elucidating the inhibition mechanism at the atomic level. peacta.orgresearchgate.net These studies correlate the electronic structure of the inhibitor molecule with its protective efficacy. nih.gov

For instance, theoretical analysis of a triphenyl-dihydro-pyrazole derivative (BM-01) helped to postulate the formation of a protective inhibitory layer on the metal surface. researchgate.net Quantum chemical calculations of parameters such as the energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (EHOMO and ELUMO) provide insight into the molecule's ability to adsorb onto the metal. nih.gov These computational models consistently affirm that pyrazole derivatives adsorb onto the steel surface, a finding that supports experimental results and often fits the Langmuir adsorption isotherm model. researchgate.netresearchgate.net This adsorption creates a physical barrier that limits the access of corrosive species to the metal. nih.gov

| Inhibitor Compound | Concentration | Inhibition Efficiency (IE%) | Method | Reference |

|---|---|---|---|---|

| BM-01 (triphenyl-dihydro-pyrazole) | 10⁻³ M | 90.40% | Weight Loss (WL) | researchgate.net |

| 90.38% | Potentiodynamic Polarization (PDP) | |||

| 90.0% | Electrochemical Impedance Spectroscopy (EIS) | |||

| 4-CP (dimethyl-1H-pyrazole derivative) | 10⁻³ M | 94% | Weight Loss (WL) | researchgate.net |

| DPP (dimethyl-1H-pyrazole derivative) | 10⁻³ M | 80% | Weight Loss (WL) | researchgate.net |

| L6 (pyrazole derivative) | 10⁻³ M | 91.8% | Gravimetric | nih.gov |

Organometallic Chemistry and Coordination Complexes of 1,3,5 Triphenyl 1h Pyrazole

Synthesis of Metal Complexes Featuring 1,3,5-Triphenyl-1H-pyrazole and its Analogues as Ligands

The synthesis of metal complexes incorporating 1,3,5-triphenyl-1H-pyrazole and its analogues often involves the direct reaction of the ligand with a suitable metal precursor. A notable example is the synthesis of a cyclometalated palladium dimer. This synthesis is achieved through the reaction of 1,3,5-triphenyl-1H-pyrazole with a palladium salt. The resulting palladacycle is a dimeric structure bridged by acetate (B1210297) ligands. nih.govhbni.ac.in Subsequent reactions of this acetate-bridged dimer, such as treatment with aqueous sodium chloride, can lead to the corresponding μ-chloride dinuclear complexes. nih.gov

Further derivatization of these dimeric complexes is also possible. For instance, bridge-splitting reactions with phosphine (B1218219) ligands like triphenylphosphine (B44618) or bis(diphenylphosphino)methane (B1329430) (dppm) can yield mononuclear phosphine derivatives. nih.gov The synthesis of related complexes with analogues of the main ligand has also been reported. For example, cationic iridium(III) complexes have been synthesized using 1-phenyl-1H-pyrazole as a cyclometalating ligand. acs.org Additionally, bipyrazole ligands, such as 5-(Dicyclohexylphosphino)-1',3',5'-triphenyl-[1,4']-bi-1H-pyrazole, have been utilized to create organometallic complexes, highlighting the versatility of the pyrazole (B372694) core in ligand design. rsc.org

Table 1: Synthesized Palladium Complexes of 1,3,5-Triphenyl-1H-pyrazole

| Complex Type | Synthetic Method | Reactants | Reference |

|---|---|---|---|

| Acetate-bridged Palladacycle Dimer | Cyclometalation | 1,3,5-Triphenyl-1H-pyrazole, Palladium(II) acetate | nih.gov |

| Chloride-bridged Palladacycle Dimer | Metathesis Reaction | Acetate-bridged dimer, Sodium chloride | nih.gov |

Coordination Modes and Ligand Behavior in Metal Complexes

The coordination of 1,3,5-triphenyl-1H-pyrazole to a metal center can occur through various modes, dictated by the reaction conditions and the nature of the metal. researchgate.net Pyrazole and its derivatives can act as neutral ligands or, after deprotonation, as anionic pyrazolate ligands which often act as bridges. nii.ac.jp

In the case of the synthesized palladium dimer, 1,3,5-triphenyl-1H-pyrazole acts as a bidentate, monoanionic ligand. nih.gov The coordination involves a nitrogen atom from the pyrazole ring and a carbon atom from one of the phenyl rings, which undergoes cyclometalation. This C-N chelation results in the formation of a stable palladacycle, a five-membered ring structure. nih.gov The palladium center in the resulting dimer is chelated by both the pyrazole nitrogen and the cyclometalated carbon. nih.gov This type of coordination is a key feature of the organometallic chemistry of this ligand, leading to robust complexes. nih.gov The general concept of ligands binding to a metal ion is central to coordination chemistry, with the number of binding sites determining the ligand's denticity. acs.orgufrgs.br

Structural Characterization of Organometallic Complexes

The definitive structural elucidation of organometallic complexes is frequently accomplished through single-crystal X-ray diffraction. For the dimeric palladium complex of 1,3,5-triphenyl-1H-pyrazole, X-ray crystallography confirmed its structure. nih.gov The analysis revealed a palladacycle where two palladium atoms are bridged by two acetate ligands. nih.gov

Each palladium center exhibits a nearly square planar geometry, a common coordination geometry for Pd(II) complexes. nih.gov The coordination sphere of each palladium atom is completed by the chelating 1,3,5-triphenyl-1H-pyrazole ligand, binding through one nitrogen atom of the pyrazole ring and one cyclometalated carbon of a phenyl ring. nih.gov The formation of this cyclometalated structure was further confirmed by standard spectroscopic techniques such as ¹H and ¹³C NMR spectroscopy, as well as high-resolution mass spectrometry. nih.gov

Table 2: Crystallographic Data for the 1,3,5-Triphenylpyrazole-Palladium Dimer

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Data not available | nih.gov |

| Space Group | Data not available | nih.gov |

| Key Structural Features | Dimeric, acetate-bridged, cyclometalated | nih.gov |

Investigation of Fluxional Dynamics in Pyrazole-Based Metal Complexes

While specific studies on the fluxional dynamics of 1,3,5-triphenyl-1H-pyrazole complexes are not extensively detailed in the available literature, the phenomenon is well-documented in related organometallic and coordination compounds. acs.orgacs.org Fluxional behavior refers to intramolecular rearrangements that are rapid on the NMR timescale, leading to the interchange of chemically distinct groups. nih.gov

For palladacycles, particularly acetate-bridged dimers, fluxionality in solution is a known phenomenon. hbni.ac.in This can involve processes such as the interconversion between different isomers (e.g., syn and anti) or restricted rotation around metal-ligand or ligand-internal bonds. nih.govresearchgate.net For example, dynamic behavior has been observed in palladium(II) allyl complexes containing pyrazole-based ligands, where isomer interconversion was studied by variable temperature ¹H NMR. rsc.org Similarly, quinoline-functionalized N-heterocyclic carbene (NHC) palladium complexes exhibit fluxionality, which can be caused by allyl isomerization or hindered rotation around the Pd-C(carbene) bond. nih.gov Given the structure of the acetate-bridged palladium dimer of 1,3,5-triphenyl-1H-pyrazole, it is plausible that it could exhibit similar dynamic processes in solution, such as the dissociation and re-coordination of the bridging acetate ligands or conformational changes within the chelate ring.

Potential Applications of Pyrazole-Containing Ligands in Catalysis

Organometallic complexes containing pyrazole-based ligands have shown significant promise as catalysts in a variety of organic transformations. The palladium complex derived from 1,3,5-triphenyl-1H-pyrazole, in particular, has been evaluated for its catalytic prowess. nih.govhbni.ac.in

The synthesized palladacycle has been demonstrated to be an active pre-catalyst for the Suzuki-Miyaura cross-coupling reaction. nih.govhbni.ac.in This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of the 1,3,5-triphenylpyrazole-based palladacycle in coupling various substrates highlights its potential utility under mild conditions. nih.gov The broader context of palladium-catalyzed cross-coupling reactions underscores the importance of developing new and efficient catalytic systems, with pyrazole-based ligands being an attractive class due to their strong σ-donating properties and steric tuneability.

Q & A

Q. What are the common synthetic routes for 1,3,5-Triphenyl-1H-pyrazole?

The compound is typically synthesized via the Claisen-Schmidt condensation of benzaldehyde and acetophenone derivatives, followed by cyclization with hydrazine hydrate. For example, a pathway involving benzaldehyde → benzilidene acetophenone → 4,5-dihydro-1,3,5-triphenyl-1H-pyrazole has been documented . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical for yield improvement.

Q. How is the molecular structure of 1,3,5-Triphenyl-1H-pyrazole characterized?

Structural confirmation relies on spectroscopic techniques (¹H/¹³C NMR, IR) and single-crystal X-ray diffraction (SC-XRD). SC-XRD analysis reveals bond lengths (e.g., C–N: 1.374 Å) and dihedral angles between phenyl rings, which are essential for understanding steric and electronic properties . NMR data (e.g., chemical shifts for pyrazole protons) align with literature reports .

Q. What are the known biological activities of 1,3,5-Triphenyl-1H-pyrazole derivatives?

Derivatives exhibit antimicrobial, anticancer, and antioxidant activities. For instance, fluorinated analogs show enhanced DPPH radical scavenging efficacy, while trifluoromethyl-substituted variants demonstrate anti-HCV and antitumor potential .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for 1,3,5-Triphenyl-1H-pyrazole?

Advanced methods include microwave-assisted synthesis to reduce reaction time and improve regioselectivity . Solvent selection (e.g., ethanol vs. DMF) and catalyst systems (e.g., acidic vs. basic conditions) significantly impact yield. Purity is validated via HPLC (>95%) and LC-MS .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

Discrepancies in bond angles or proton assignments require cross-validation:

Q. How to design derivatives for enhanced biological activity?

Structure-activity relationship (SAR) studies guide substituent modifications:

Q. How are computational methods applied to study ligand-receptor interactions?

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like HCV NS5B polymerase or cancer-related kinases . DFT calculations evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .

Methodological Considerations

- Spectral Data Interpretation : Assign pyrazole ring protons (δ 6.5–7.5 ppm in ¹H NMR) and distinguish phenyl substituents using coupling patterns .

- Crystallography : Use SHELX software for SC-XRD refinement; monitor disorder in phenyl rings due to rotational freedom .

- Biological Assays : Standardize cytotoxicity testing (e.g., MTT assay) with positive controls (e.g., doxorubicin) and validate results via triplicate trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.